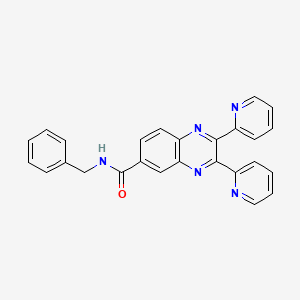![molecular formula C20H14N2O7 B3665881 5-[4-(FURAN-2-AMIDO)BENZAMIDO]BENZENE-1,3-DICARBOXYLIC ACID](/img/structure/B3665881.png)
5-[4-(FURAN-2-AMIDO)BENZAMIDO]BENZENE-1,3-DICARBOXYLIC ACID
Descripción general
Descripción
5-[4-(Furan-2-amido)benzamido]benzene-1,3-dicarboxylic acid is a complex organic compound that features a furan ring, an amide linkage, and a benzene-1,3-dicarboxylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Furan-2-amido)benzamido]benzene-1,3-dicarboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the furan-2-amido intermediate, which is then coupled with a benzamido derivative. The final step involves the introduction of the benzene-1,3-dicarboxylic acid moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5-[4-(Furan-2-amido)benzamido]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like sulfuric acid or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the amide groups may produce corresponding amines.
Aplicaciones Científicas De Investigación
5-[4-(Furan-2-amido)benzamido]benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 5-[4-(Furan-2-amido)benzamido]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of bacterial Mur ligases, it competes with ATP for binding to the enzyme, thereby blocking the biosynthesis of peptidoglycan . This inhibition disrupts bacterial cell wall formation, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Furandicarboxylic acid: A renewable substitute for terephthalic acid used in polyesters.
5-(4H-1,2,4-Triazol-4-yl)benzene-1,3-dicarboxylic acid: Another benzene-1,3-dicarboxylic acid derivative with potential antibacterial properties.
Uniqueness
5-[4-(Furan-2-amido)benzamido]benzene-1,3-dicarboxylic acid is unique due to its dual amide linkages and the presence of both furan and benzene rings. This structure imparts specific chemical reactivity and biological activity, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
5-[[4-(furan-2-carbonylamino)benzoyl]amino]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O7/c23-17(22-15-9-12(19(25)26)8-13(10-15)20(27)28)11-3-5-14(6-4-11)21-18(24)16-2-1-7-29-16/h1-10H,(H,21,24)(H,22,23)(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZAEGLECAGMMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-methylbenzenesulfonamide](/img/structure/B3665800.png)
![1-(3-chloro-4-methylphenyl)-5-({[4-(4-morpholinyl)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3665817.png)
![2-({4-hydroxy-6-oxo-5-[(2E)-3-phenylprop-2-en-1-yl]-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3665827.png)

![2-phenyl-1-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B3665835.png)
![(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-1-(3-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3665850.png)
![N-(2,4-dichlorobenzyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3665857.png)

![2-[(5E)-5-[(6-methylpyridin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3665873.png)
![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B3665874.png)
![2-chloro-N-[4-iodo-2-(propan-2-yl)phenyl]benzamide](/img/structure/B3665885.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3665897.png)


